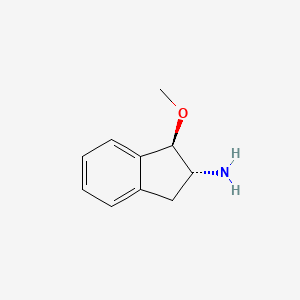
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral amine compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure, featuring a methoxy group and an amine group on an indane backbone, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: The indanone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Methoxylation: The alcohol is then converted to the methoxy derivative using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
The compound has potential applications in biology as a ligand for studying receptor-ligand interactions. Its chiral nature makes it useful for investigating the stereochemistry of biological processes.
Medicine
In medicine, this compound is being explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with active sites, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral amine with applications in asymmetric synthesis.
(1R,2R)-1,2-Diaminocyclohexane: Used as a chiral ligand in catalysis.
(1R,2R)-1,2-Diphenylethylenediamine: Employed in the determination of enantiomeric excess of chiral acids.
Uniqueness
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is unique due to its indane backbone, which provides a rigid and sterically hindered structure. This rigidity enhances its selectivity and specificity in interactions with molecular targets, making it a valuable compound for research and industrial applications.
Biologische Aktivität
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound can be represented by the following structural formula:
IUPAC Name: this compound
Molecular Formula: C10H13NO
Molar Mass: 163.22 g/mol
CAS Number: 126456-43-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indane Structure: The indane moiety is synthesized through cyclization reactions starting from commercially available precursors.
- Introduction of the Methoxy Group: The methoxy group is introduced via methoxylation reactions.
- Amine Functionalization: The amine group is incorporated through reductive amination or other suitable methods.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Neurotransmitter Receptors: The compound may modulate the activity of neurotransmitter receptors, which can affect mood and cognitive functions.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like Parkinson's disease.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol | Structure | Neuroprotective effects; lower MAO inhibition compared to (1R,2R). |
| Rasagiline | Structure | MAO-B inhibitor; used in Parkinson's treatment. |
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
DMICMWRZNBCKBU-NXEZZACHSA-N |
Isomerische SMILES |
CO[C@H]1[C@@H](CC2=CC=CC=C12)N |
Kanonische SMILES |
COC1C(CC2=CC=CC=C12)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















